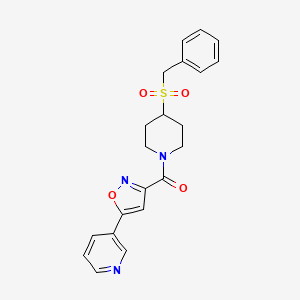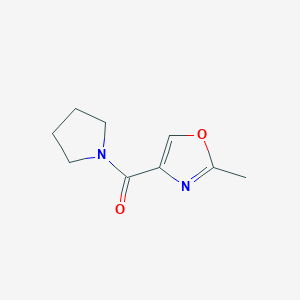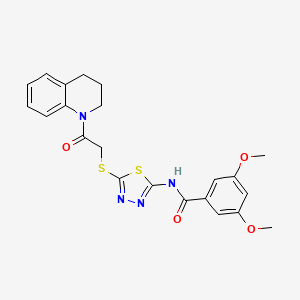![molecular formula C27H18N2O2S B2915290 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 312743-29-6](/img/structure/B2915290.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .
Synthesis Analysis
This compound has been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The structure of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide” has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The details of the X-ray data collection, structure solution, and structure refinements are also available .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide” have been analyzed using various spectroscopic techniques .Scientific Research Applications
Anti-Inflammatory Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide: derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . The derivatives with methoxy groups and piperidine or morpholine moieties have demonstrated significant inhibition of albumin denaturation, a process associated with inflammation .
Antibacterial and Antifungal Activities
Benzothiazole derivatives, including those related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide , have been researched for their antibacterial and antifungal activities. They have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and the yeast Candida albicans .
Cancer Treatment Research
The benzothiazole moiety is known to possess properties that are beneficial in cancer treatment. Compounds containing the benzothiazole core have been applied in the development of drugs for different types of cancer, leveraging their ability to interfere with cellular processes that are dysregulated in cancer cells .
Neuroprotective Action
Drugs containing benzothiazole derivatives, such as Riluzole, have been used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). These compounds exhibit neuroprotective actions, helping to preserve nerve function and slow disease progression .
Optical Properties
Benzothiazole compounds are known for their optical properties, which make them suitable for applications in the development of optical materials and devices. Their ability to absorb and emit light can be harnessed in various scientific research applications .
Coordination Properties
The benzothiazole ring system has coordination properties that allow it to bind with metals, making it useful in the synthesis of metal complexes. These complexes can have a variety of applications, including catalysis and material science .
Electron Acceptor Properties
Due to its electron-accepting properties, benzothiazole derivatives are used in the field of organic electronics. They can be incorporated into electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Synthesis of Heterocyclic Compounds
Benzothiazole derivatives are highly reactive molecules that are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds. These heterocycles are crucial in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide, also known as 4-BENZOYL-N-[2-(1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZAMIDE, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby suppressing the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, the compound prevents the production of prostaglandins, which are key mediators of inflammation . This can have downstream effects on various inflammatory processes in the body.
Result of Action
The primary result of the compound’s action is the suppression of inflammation. By inhibiting the COX enzymes and preventing the production of prostaglandins, it can potentially alleviate symptoms associated with inflammatory conditions .
Future Directions
Future research could focus on further exploring the anti-inflammatory properties of “N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide” and its potential applications in medical treatments . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-benzoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26(31)28-22-11-5-4-10-21(22)27-29-23-12-6-7-13-24(23)32-27/h1-17H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQYJGQOZIEPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)
![1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2915208.png)
![2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide](/img/structure/B2915211.png)
![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)


![2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2915222.png)



![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)